2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene is an organic compound characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene typically involves the following steps:
Halogenation: The starting material, 3-fluoro-5-methylbenzene, undergoes halogenation to introduce the chlorine atom at the desired position.
Alkylation: The halogenated compound is then subjected to alkylation to attach the propene group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving halogenation and alkylation under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products include chloroform, dichloromethane, and other chlorinated compounds.
Reduction: Hydrogenated derivatives and other reduced forms.
Substitution: Substituted phenyl compounds with different functional groups.
Scientific Research Applications
2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: The compound finds applications in the production of materials, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to its diverse applications in research and industry.
Comparison with Similar Compounds
2-Chloro-3-(3-fluoro-5-methylphenyl)-1-propene is compared with other similar compounds to highlight its uniqueness:
2-Chloro-6-fluoro-5-methylphenylboronic acid: This compound differs in its functional group and reactivity.
3-Chloro-2-fluoro-5-methylbenzene: Similar in structure but lacks the propene group.
2-Chloro-3-fluoro-5-methylbenzene: Another structurally similar compound with different substitution patterns.
These comparisons help in understanding the distinct properties and applications of this compound.
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Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-fluoro-5-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7-3-9(5-8(2)11)6-10(12)4-7/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKOTFCNJCSXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222331 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-85-0 | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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